2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
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Overview
Description
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and amines. The butylamino group is introduced via nucleophilic substitution, and the sulfanyl group is added through a thiolation reaction. The final step involves the acylation of the intermediate with 3-methoxypropylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The butylamino group can be substituted with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinazoline derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The butylamino group may enhance the compound’s binding affinity, while the sulfanyl group can participate in redox reactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: These include compounds like gefitinib and erlotinib, which are used as cancer therapeutics.
Thioacetamide derivatives: These compounds are known for their biological activity and are used in various applications.
Uniqueness
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-3-4-10-20-17-14-8-5-6-9-15(14)21-18(22-17)25-13-16(23)19-11-7-12-24-2/h5-6,8-9H,3-4,7,10-13H2,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCKKDLOOHWCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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